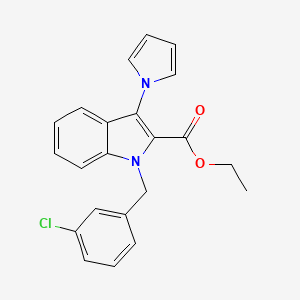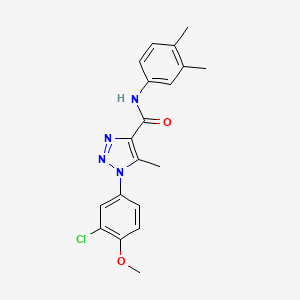![molecular formula C24H18N2O3 B3000580 1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892420-02-9](/img/structure/B3000580.png)
1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione is a complex organic compound with the molecular formula C24H18N2O3
Mécanisme D'action
Target of Action
The primary target of 1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione is Poly ADP ribose polymerase-1 (PARP-1) . PARP-1 plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .
Mode of Action
This compound interacts with its target, PARP-1, by inhibiting its enzyme activity . This inhibition can lead to the repair of DNA single-strand breakage and aggravate DNA double-strand breakage .
Biochemical Pathways
The inhibition of PARP-1 activity affects the DNA repair pathway. It can inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage . This leads to the promotion of cancer cell apoptosis through the mitochondrial apoptosis pathway .
Pharmacokinetics
The pharmacokinetics of 1,3-Dibenzyl-1The compound has shown superior biological activity with ic50 values of 22 nm and 498 μM for exogenous PARP-1 enzyme and SK-OV-3 cells, respectively .
Result of Action
The result of the compound’s action is the promotion of apoptosis in cancer cells. By inhibiting PARP-1 activity, it can inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage . This leads to the promotion of apoptosis in cancer cells through the mitochondrial apoptosis pathway .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,3-Dibenzyl-1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including 1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione, typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at temperatures ranging from 40 to 50 °C . This reaction produces carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential biological activities, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where benzofuro[3,2-d]pyrimidine derivatives have shown efficacy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones
- Other benzofuro[3,2-d]pyrimidine derivatives
Uniqueness
1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione stands out due to its unique structural features and the presence of dibenzyl groups, which can influence its chemical reactivity and biological activity
Propriétés
IUPAC Name |
1,3-dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c27-23-22-21(19-13-7-8-14-20(19)29-22)25(15-17-9-3-1-4-10-17)24(28)26(23)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQMCBRECMDJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B3000497.png)
![N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000501.png)


![3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3000507.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B3000508.png)
![N-(furan-2-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3000510.png)
![5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000511.png)

![5-bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3000513.png)
![4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B3000515.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3000518.png)
![1-[2-Methyl-1-(1-methyl-1H-indol-2-yl)propyl]-1H-1,2,3-benzotriazole](/img/structure/B3000519.png)

